![molecular formula C8H9ClN2O2 B1529822 Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate CAS No. 157981-60-7](/img/structure/B1529822.png)
Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate
Overview
Description
Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate is a chemical compound with the molecular formula C8H9ClN2O2 . It is used in research and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom, a methyl group, and an ethyl ester .Physical And Chemical Properties Analysis
Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate has a molecular weight of 200.62 g/mol . It is slightly soluble in water . The compound should be stored under an inert gas (nitrogen or argon) at 2-8°C .Scientific Research Applications
Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate: A Comprehensive Analysis
Organic Synthesis: Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate serves as an important raw material and intermediate in organic synthesis. Its structure allows for various chemical reactions that can lead to the formation of complex organic compounds.
Pharmaceuticals: In the pharmaceutical industry, this compound is utilized for the synthesis of drugs that exhibit antiviral, anticancer, antioxidant, and antimicrobial activities. It’s a key precursor in developing medications for various health conditions.
Agrochemicals: The compound’s derivatives are used in creating agrochemicals to protect crops from pests and diseases, enhancing agricultural productivity.
Dyestuffs: Due to its chemical properties, Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate is also used in the production of dyestuffs, contributing to the textile industry by providing colorants for fabrics.
Neuroprotection and Anti-inflammatory Applications: Recent studies have shown that pyrimidine derivatives can have neuroprotective and anti-inflammatory effects, which are being explored for potential therapeutic applications.
Bicyclic [6 + 6] Systems: Pyrimidine analogs are part of bicyclic [6 + 6] systems that have significant chemical and biological relevance, leading to further research in this area.
Safety And Hazards
Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate is classified as dangerous, with hazard statements H301, H311, and H331 indicating toxicity if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
ethyl 4-chloro-6-methylpyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-3-13-8(12)6-5(2)10-4-11-7(6)9/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMLCDFPZGCELR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CN=C1Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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